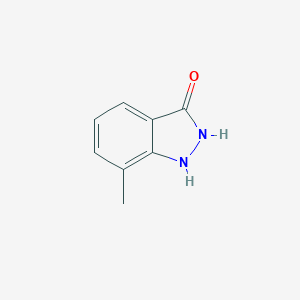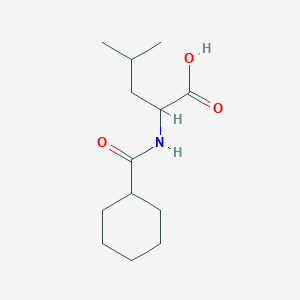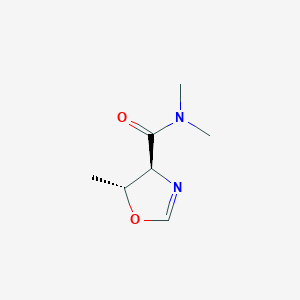
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide, also known as TMAO, is a naturally occurring compound found in marine animals and is synthesized in the liver from dietary choline and betaine. TMAO has gained significant attention in recent years due to its potential role in various physiological and pathological processes.
Mécanisme D'action
The exact mechanism of action of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is not fully understood, but it is believed to be involved in the regulation of various cellular processes, including inflammation, oxidative stress, and lipid metabolism. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to activate certain signaling pathways in cells, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential role in the development of atherosclerosis and cancer, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been shown to affect glucose metabolism and insulin sensitivity. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to changes in gut microbiota composition, potentially affecting overall gut health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide in lab experiments is its relative abundance in marine animals, making it easy to obtain for research purposes. However, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be difficult to work with in the laboratory due to its tendency to form complexes with other molecules, potentially affecting experimental results.
Orientations Futures
Future research on (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide is likely to focus on its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms by which (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide affects cellular processes and how it interacts with other molecules in the body. Finally, more research is needed to determine the long-term effects of (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide on human health and the potential risks associated with its use in therapeutic applications.
Méthodes De Synthèse
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide can be synthesized in the laboratory by the oxidation of trimethylamine (TMA) with hydrogen peroxide in the presence of a catalyst. This reaction yields (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide and water as the final products.
Applications De Recherche Scientifique
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been extensively studied in various scientific fields, including cardiovascular disease, cancer, and neurodegenerative disorders. Recent research has shown that (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide may play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has also been linked to the development of certain types of cancer, including liver and colon cancer. Additionally, (4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
121785-21-5 |
|---|---|
Nom du produit |
(4S,5R)-N,N,5-Trimethyl-4,5-dihydrooxazole-4-carboxamide |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(4S,5R)-N,N,5-trimethyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(8-4-11-5)7(10)9(2)3/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clé InChI |
XQTBYEHZBVSHRW-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1[C@H](N=CO1)C(=O)N(C)C |
SMILES |
CC1C(N=CO1)C(=O)N(C)C |
SMILES canonique |
CC1C(N=CO1)C(=O)N(C)C |
Synonymes |
4-Oxazolecarboxamide,4,5-dihydro-N,N,5-trimethyl-,(4S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



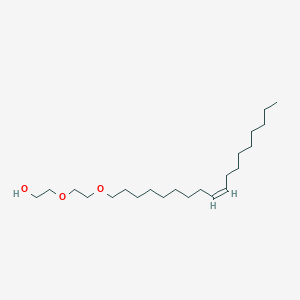


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
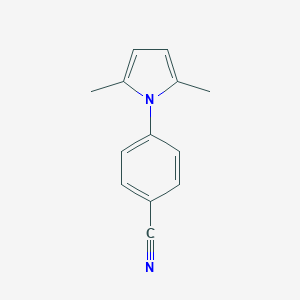

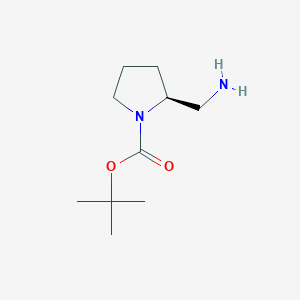
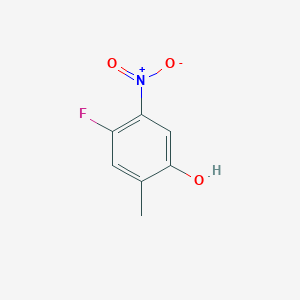
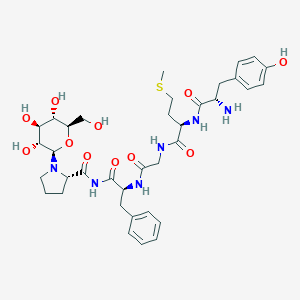
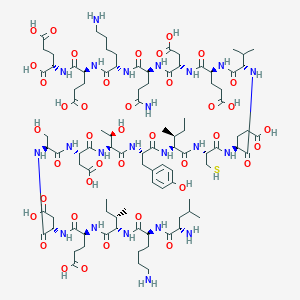
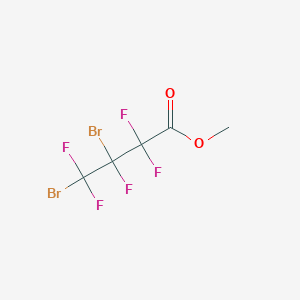
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
